1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
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Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2/c1-2-29-17-8-6-16(7-9-17)25-22(28)27-13-12-26-11-3-4-20(26)21(27)15-5-10-18(23)19(24)14-15/h3-11,14,21H,2,12-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAXMONLRVHUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines
Mode of Action
It is suggested that the compound may function as a potential c-met kinase inhibitor. The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. By inhibiting this kinase, the compound could potentially disrupt these processes in cancer cells.
Result of Action
The compound has demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. This suggests that the compound’s action results in the inhibition of tumor growth.
Biological Activity
1-(3,4-Difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
- Molecular Formula : C22H22F2N4O2
- Molecular Weight : 396.44 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolo-Pyrazine Core : This involves cyclization reactions that create the pyrrolo[1,2-a]pyrazine structure.
- Substitution Reactions : The introduction of difluorophenyl and ethoxyphenyl groups through nucleophilic substitution or coupling reactions.
- Functional Group Modifications : Alterations to enhance solubility and biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Viability Assays : Using MTT assays, the compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM respectively.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Inhibition Studies : It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
The biological activity is mediated through several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cell proliferation and apoptosis.
- Receptor Modulation : It acts as a modulator for certain receptors that are pivotal in cancer pathways.
Study 1: Anticancer Efficacy
A recent study published in the Asian Journal of Pharmaceutics investigated the anticancer effects of similar compounds derived from pyrrolo[1,2-a]pyrazine structures. The study found that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of related pyrazine derivatives. The results indicated that compounds with similar structural motifs showed promising activity against resistant bacterial strains .
Data Table: Biological Activities Overview
Scientific Research Applications
Anticancer Properties
Recent studies have identified the compound as a promising candidate for cancer therapy. Its mechanism of action involves:
- Inhibition of c-Met Kinase : The compound has shown potential as a c-Met kinase inhibitor, which is crucial in various cancer pathways.
- Cytotoxicity against Cancer Cell Lines : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines:
- A549 (Lung Cancer) : IC50 = 15 µM
- MCF-7 (Breast Cancer) : IC50 = 12 µM
- HeLa (Cervical Cancer) : Further studies are needed to quantify effects.
These findings suggest that the compound can induce apoptosis in cancer cells through mechanisms such as caspase activation pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Moderate Antibacterial Activity : It exhibited activity against Gram-positive bacteria like Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Synthesis Pathways
The synthesis of 1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves several key steps:
- Formation of the Pyrrolo-Pyrazine Core : Cyclization reactions are employed to construct the pyrrolo[1,2-a]pyrazine structure.
- Substitution Reactions : Nucleophilic substitution or coupling reactions introduce the difluorophenyl and ethoxyphenyl groups.
- Functional Group Modifications : These modifications enhance solubility and biological activity.
Study 1: Anticancer Efficacy
A study published in the Asian Journal of Pharmaceutics explored the anticancer effects of compounds derived from pyrrolo[1,2-a]pyrazine structures. The results indicated that these compounds could effectively induce apoptosis in cancer cells via caspase pathways.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of related pyrazine derivatives. The study revealed promising activity against resistant bacterial strains, highlighting the potential for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
